An In-Depth Technical Guide to the Potential Research Applications of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Potential Research Applications of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount to addressing unmet medical needs. The pyrrolidinone core, a five-membered lactam, is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific, yet underexplored, derivative: 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid . While direct experimental data on this particular molecule is nascent, a wealth of research on its close analogs provides a strong rationale for its potential as a valuable tool in several key areas of biomedical research. This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals, outlining the scientific basis and experimental pathways to unlock the therapeutic promise of this compound. By synthesizing existing knowledge on related structures, we can logically infer and propose high-probability research applications, providing a roadmap for its investigation.
Molecular Profile and Synthetic Strategy
1.1. Core Structure and Physicochemical Properties
The target molecule, 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, possesses a unique combination of structural features that suggest its potential for biological activity.
-
5-Oxopyrrolidine Core: This lactam ring provides a rigid scaffold that can orient appended functional groups in a defined three-dimensional space, facilitating specific interactions with biological targets.
-
Carboxylic Acid Moiety: The presence of a carboxylic acid at the 3-position introduces a key site for hydrogen bonding and salt bridge formation, common interactions in ligand-receptor binding. It also provides a handle for further chemical modification to modulate solubility and pharmacokinetic properties.
-
1-(4-phenoxyphenyl) Substituent: This bulky, lipophilic group at the 1-position is crucial for defining the molecule's overall shape and potential for engaging with hydrophobic pockets in target proteins. The diaryl ether linkage offers conformational flexibility, which can be advantageous for induced-fit binding.
A general and efficient method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of an appropriately substituted aniline with itaconic acid.[2][3]
General Synthetic Scheme:
Caption: General synthetic route to the target compound.
Hypothesized Research Application I: Anticancer Agent
2.1. Scientific Rationale
A significant body of evidence points to the anticancer potential of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.[4][5][6] Studies on analogs with different aromatic substituents at the 1-position have demonstrated potent cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549).[2][3] The proposed mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The 1-(4-phenoxyphenyl) substituent of our target compound may enhance its affinity for specific protein targets implicated in cancer, such as kinases or transcription factors, by engaging in favorable hydrophobic and pi-stacking interactions within their binding sites.
2.2. Proposed Experimental Workflow
Caption: Experimental workflow for anticancer evaluation.
2.3. Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the initial screening of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid for cytotoxic activity against a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
Materials:
-
Target compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Selected cancer cell lines and appropriate culture media (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the target compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized for each cell line.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Causality of Experimental Choices:
-
The MTT assay is chosen as a robust and high-throughput method for assessing cell viability, which is a primary indicator of cytotoxic activity.
-
A panel of cell lines from different cancer types is used to assess the breadth of the compound's activity and identify potential tissue-specific effects.
-
The concentration range is selected to capture a full dose-response curve, which is essential for accurate IC50 determination.
Hypothesized Research Application II: Antimicrobial Agent
3.1. Scientific Rationale
The 5-oxopyrrolidine scaffold is a component of several natural and synthetic antimicrobial agents.[2] Research on various derivatives has shown promising activity against a range of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus.[7] Some hydrazone derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids have demonstrated potent antibacterial effects, in some cases exceeding that of clinically used antibiotics.[7] The phenoxyphenyl group in our target compound could potentially enhance its ability to penetrate bacterial cell membranes or interact with specific bacterial enzymes or proteins that are essential for their survival.
3.2. Proposed Screening Cascade
Caption: A logical cascade for antimicrobial screening.
3.3. Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of the target compound against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Target compound, dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Positive control antibiotic (e.g., Ciprofloxacin).
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the target compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO vehicle).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality of Experimental Choices:
-
Broth microdilution is the gold-standard method for quantitative assessment of antimicrobial activity.
-
The use of both Gram-positive and Gram-negative bacteria in the initial screen provides a broad overview of the compound's spectrum of activity.
-
Standardized inoculum and media are critical for reproducibility and comparability of results across different studies.
Hypothesized Research Application III: Anti-inflammatory Agent
4.1. Scientific Rationale
Chronic inflammation is a key driver of numerous diseases. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess anti-inflammatory properties.[1] For instance, some have been shown to inhibit matrix metalloproteinases (MMPs), enzymes that play a critical role in tissue remodeling during inflammation.[1] The phenoxyphenyl moiety is present in some known anti-inflammatory drugs, suggesting that its inclusion in the 5-oxopyrrolidine scaffold could lead to compounds with potent anti-inflammatory effects. Potential mechanisms include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or the modulation of key inflammatory signaling pathways like NF-κB.
4.2. Proposed Mechanism of Action
Caption: Hypothesized inhibition of the NF-κB pathway.
4.3. Detailed Experimental Protocol: Inhibition of LPS-induced TNF-α Production in Macrophages
This protocol assesses the ability of the target compound to inhibit the production of a key pro-inflammatory cytokine, TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Materials:
-
Target compound, dissolved in DMSO.
-
RAW 264.7 macrophage cell line.
-
Complete culture medium (DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
TNF-α ELISA kit.
-
24-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the target compound (e.g., 1-50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours. Include an unstimulated control and a vehicle control (LPS + DMSO).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability: In a parallel plate, assess the viability of the cells treated with the compound alone to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
Causality of Experimental Choices:
-
The LPS-stimulated macrophage model is a classic and highly relevant in vitro system for studying inflammatory responses.
-
TNF-α is a critical upstream cytokine in the inflammatory cascade, making its inhibition a key indicator of anti-inflammatory potential.
-
ELISA is a highly sensitive and specific method for quantifying cytokine levels.
-
A concurrent viability assay is essential to decouple anti-inflammatory effects from general cytotoxicity.
Summary of Analog Activities and Future Directions
To provide context for the potential potency of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, the following table summarizes the reported activities of some of its analogs.
| Compound Class/Derivative | Biological Activity | Key Findings | Reference |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | Anticancer, Antimicrobial | Potent activity against A549 lung cancer cells; selective activity against multidrug-resistant S. aureus. | [2][4][5] |
| 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine derivatives | Anticancer | Enhanced anticancer activity against A549 cells, with some derivatives being more potent than cytarabine. | [6] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine derivatives | Antibacterial | Strong inhibition of S. aureus, with some derivatives surpassing the activity of cefuroxime; also showed biofilm disruption capabilities. | [7] |
| 5-oxopyrrolidine-3-carboxylic acid derivatives | Anti-inflammatory | Promising activity against matrix metalloproteinases (MMPs). | [1] |
Future Directions:
The initial investigation of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid should focus on the three proposed areas of application. Positive results in any of these primary screens would warrant a deeper investigation into the mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs with modifications to the phenoxyphenyl group and the carboxylic acid, would be a logical next step to optimize potency and selectivity. Ultimately, promising lead compounds would progress to in vivo efficacy and safety studies.
Conclusion
While "5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid" is a novel entity with limited direct biological data, the extensive research on its structural analogs provides a compelling case for its potential as a versatile scaffold in drug discovery. This guide has outlined a logical and experimentally robust framework for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The unique combination of a rigid core, a key interacting moiety, and a lipophilic substituent makes it a high-priority candidate for screening and development. The proposed workflows and protocols offer a clear path for researchers to systematically evaluate its potential and, in doing so, possibly uncover a new class of therapeutic agents.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
